![molecular formula C9H7N3O6 B14496918 (2E)-2-[(2,4-Dinitrophenyl)imino]propanoic acid CAS No. 63948-09-4](/img/structure/B14496918.png)
(2E)-2-[(2,4-Dinitrophenyl)imino]propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2E)-2-[(2,4-Dinitrophenyl)imino]propanoic acid is an organic compound characterized by the presence of a dinitrophenyl group attached to an imino group, which is further connected to a propanoic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-[(2,4-Dinitrophenyl)imino]propanoic acid typically involves the condensation of 2,4-dinitrophenylhydrazine with pyruvic acid. The reaction is carried out under acidic conditions to facilitate the formation of the imino group. The reaction mixture is then subjected to purification processes such as recrystallization to obtain the pure compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated purification systems can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(2E)-2-[(2,4-Dinitrophenyl)imino]propanoic acid undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidizing conditions.
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The hydrogen atoms on the phenyl ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Halogens or sulfonic acids in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of dinitro derivatives with additional oxygen-containing functional groups.
Reduction: Formation of 2,4-diaminophenyl derivatives.
Substitution: Formation of halogenated or sulfonated phenyl derivatives.
Applications De Recherche Scientifique
(2E)-2-[(2,4-Dinitrophenyl)imino]propanoic acid has several applications in scientific research:
Chemistry: Used as a reagent in analytical chemistry for the detection and quantification of various analytes.
Biology: Employed in biochemical assays to study enzyme activities and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the synthesis of advanced materials and as a precursor for the production of other chemical compounds.
Mécanisme D'action
The mechanism of action of (2E)-2-[(2,4-Dinitrophenyl)imino]propanoic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The nitro groups may also participate in redox reactions, leading to the generation of reactive oxygen species that can induce cellular damage.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Dinitrophenol: Shares the dinitrophenyl group but lacks the imino and propanoic acid moieties.
2,4-Diaminophenol: Contains amino groups instead of nitro groups.
2,4-Dinitrobenzoic acid: Contains a carboxylic acid group attached directly to the phenyl ring.
Uniqueness
(2E)-2-[(2,4-Dinitrophenyl)imino]propanoic acid is unique due to the presence of both the imino and propanoic acid groups, which confer distinct chemical reactivity and biological activity compared to its analogs. The combination of these functional groups allows for diverse applications in various fields of research.
Propriétés
Numéro CAS |
63948-09-4 |
|---|---|
Formule moléculaire |
C9H7N3O6 |
Poids moléculaire |
253.17 g/mol |
Nom IUPAC |
2-(2,4-dinitrophenyl)iminopropanoic acid |
InChI |
InChI=1S/C9H7N3O6/c1-5(9(13)14)10-7-3-2-6(11(15)16)4-8(7)12(17)18/h2-4H,1H3,(H,13,14) |
Clé InChI |
NIXYNDSYGVOHPM-UHFFFAOYSA-N |
SMILES canonique |
CC(=NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


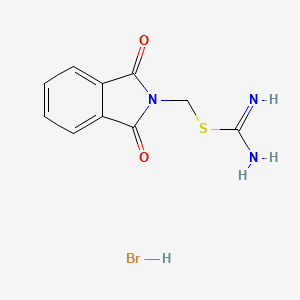

![Methyl 3-[3-(bromomethyl)phenyl]propanoate](/img/structure/B14496872.png)
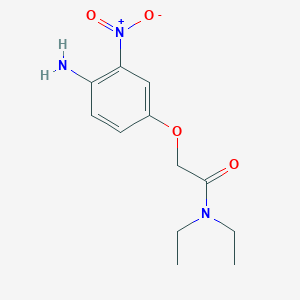

![4-(Methoxymethyl)bicyclo[5.1.0]octa-2,4-diene](/img/structure/B14496875.png)

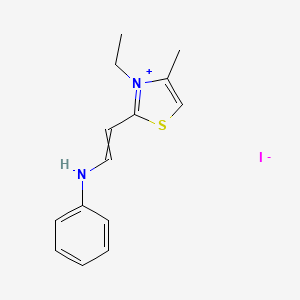


![2,2'-[Butane-1,4-diylbis(oxy)]bis(1,3,2-dioxaborolane)](/img/structure/B14496896.png)
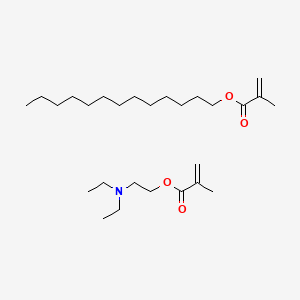
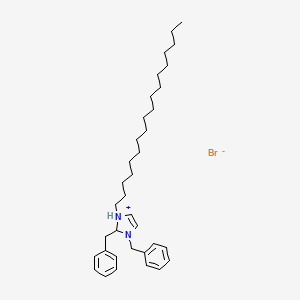
![1,3-Naphthalenedisulfonic acid, 7-[(4-amino-2-methoxy-5-methylphenyl)azo]-](/img/structure/B14496905.png)
